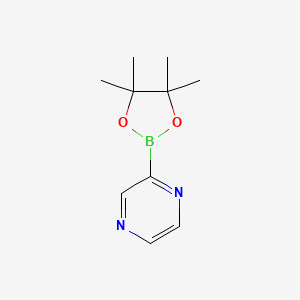
2-(2-Ethoxyethoxy)benzoic acid
Overview
Description
2-(2-Ethoxyethoxy)benzoic acid (2-EEBA) is a synthetic organic compound belonging to the class of carboxylic acids. It is a derivative of benzoic acid with two ethoxyethoxy groups attached to the benzene ring. 2-EEBA has a wide range of applications in the fields of organic synthesis, biochemistry, and physiology. It is used as a reagent in various organic reactions, as a substrate for enzymes, and as a model compound in studies of enzyme kinetics and protein-ligand interactions.
Scientific Research Applications
Synthesis and Structures in Ionophores
- Ionophore Synthesis : Derivatives of 2-(2-Ethoxyethoxy)benzoic acid have been synthesized and used as ionophores, exhibiting high potassium selectivity over sodium. These compounds form pseudocycles, creating lipophilic complexes, and their three-dimensional structures differ due to interactions of aromatic rings (Chikaraishi-Kasuga et al., 1997).
Biodegradable Polymers for Drug Delivery
- Biodegradable Polymers : Research indicates the use of this compound in synthesizing biodegradable poly(ether-ester) azo polymers. These polymers, assessed for biodegradation in rat caecum, demonstrate potential as colon-specific drug release materials (Samyn et al., 1995).
Lanthanide Coordination Compounds and Luminescent Properties
- Lanthanide Coordination Compounds : Studies have shown that 4-benzyloxy benzoic acid derivatives, related to this compound, can be used in lanthanide coordination compounds. These compounds are analyzed for their photophysical properties, influencing the luminescence of lanthanide complexes (Sivakumar et al., 2010).
Polyaniline Doping for Conductivity
- Polyaniline Doping : Research includes using benzoic acid and its derivatives for doping polyaniline, a conductive polymer. These doped polymers exhibit significant variations in conductivity and thermal properties, making them useful in various applications (Amarnath & Palaniappan, 2005).
Matrix-Assisted Laser Desorption/Ionization (MALDI)
- MALDI Performance Enhancement : Benzoic acid derivatives, including this compound, are studied for their role in enhancing the performance of matrix-assisted laser desorption/ionization (MALDI) in mass spectrometry, particularly for high-mass range molecules (Karas et al., 1993).
Supramolecular Liquid-Crystalline Networks
- Liquid-Crystalline Networks : Research on supramolecular liquid-crystalline networks involves the use of this compound derivatives. These compounds are crucial in forming network structures due to hydrogen bonding, impacting the properties of liquid crystals (Kihara et al., 1996).
properties
IUPAC Name |
2-(2-ethoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQIDUFDIUHVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586410 | |
| Record name | 2-(2-Ethoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
367513-75-5 | |
| Record name | 2-(2-Ethoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















